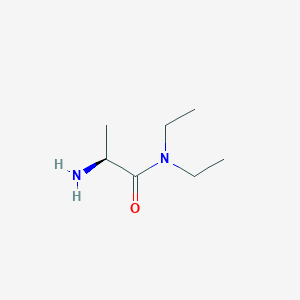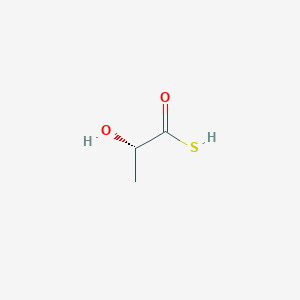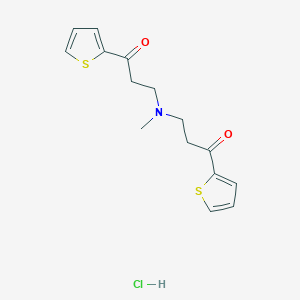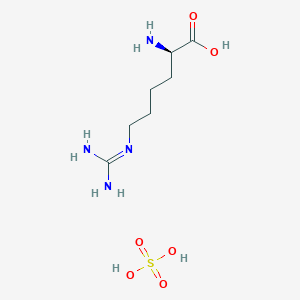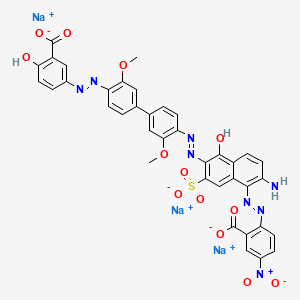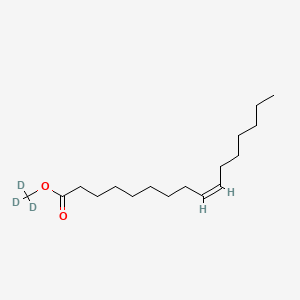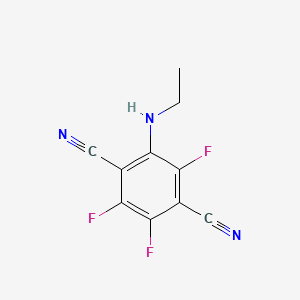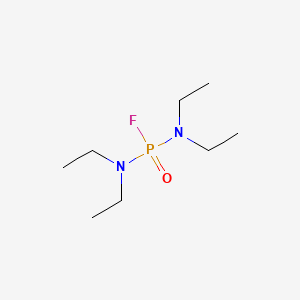
Tetraethylphosphorodiamidic fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethylphosphorodiamidic fluoride is a chemical compound known for its unique properties and applications in various fields. It is a fluorinated organophosphorus compound, which means it contains both phosphorus and fluorine atoms. These types of compounds are often used in specialized chemical reactions and industrial processes due to their reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetraethylphosphorodiamidic fluoride typically involves the reaction of tetraethylphosphorodiamidic chloride with a fluoride source. Common fluoride sources include hydrogen fluoride or potassium fluoride. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using specialized equipment to handle the reactive and potentially hazardous materials. The process often includes steps to purify the product and ensure its stability for storage and transportation.
Análisis De Reacciones Químicas
Types of Reactions: Tetraethylphosphorodiamidic fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. In the case of this compound, the fluoride ion can act as a nucleophile.
Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation state of the compound.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, which can lead to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various alkylated products, while hydrolysis can produce phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
Tetraethylphosphorodiamidic fluoride has a wide range of applications in scientific research, including:
Biology: The compound can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: this compound is used in the production of specialized materials and chemicals, including those used in electronics and advanced manufacturing processes.
Mecanismo De Acción
The mechanism by which tetraethylphosphorodiamidic fluoride exerts its effects involves the interaction of the fluoride ion with various molecular targets. The fluoride ion can act as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Tetraethylphosphorodiamidic Chloride: This compound is similar in structure but contains a chloride ion instead of a fluoride ion.
Tetraethylphosphorodiamidic Bromide: Similar to the chloride derivative but with a bromide ion.
Tetraethylphosphorodiamidic Iodide: Contains an iodide ion instead of a fluoride ion.
Uniqueness: Tetraethylphosphorodiamidic fluoride is unique due to the presence of the fluoride ion, which imparts distinct reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride ion’s small size and high electronegativity make it a potent nucleophile and a valuable reagent in various chemical reactions.
Propiedades
Número CAS |
562-17-4 |
|---|---|
Fórmula molecular |
C8H20FN2OP |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
N-[diethylamino(fluoro)phosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20FN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 |
Clave InChI |
CLBUXACREGVPRZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(N(CC)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7R,8S,9R,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13420902.png)
![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)
